2-Propoxypropan-1-amine

Lipophilicity Partition coefficient Drug-likeness

2-Propoxypropan-1-amine (CAS 883533-22-0; molecular formula C₆H₁₅NO; MW 117.19 g/mol) is a primary aliphatic amine bearing a propoxy substituent at the 2-position of the propan-1-amine backbone. The compound features a chiral center at C2, a computed LogP of 0.76, a topological polar surface area (TPSA) of 35.25 Ų, two hydrogen-bond acceptors, and one hydrogen-bond donor.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
Cat. No. B1289274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propoxypropan-1-amine
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCOC(C)CN
InChIInChI=1S/C6H15NO/c1-3-4-8-6(2)5-7/h6H,3-5,7H2,1-2H3
InChIKeyZYSOCEMLXONWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propoxypropan-1-amine (CAS 883533-22-0): Procurement-Ready Physicochemical and Structural Baseline for a Branched Ether-Amine Building Block


2-Propoxypropan-1-amine (CAS 883533-22-0; molecular formula C₆H₁₅NO; MW 117.19 g/mol) is a primary aliphatic amine bearing a propoxy substituent at the 2-position of the propan-1-amine backbone. The compound features a chiral center at C2, a computed LogP of 0.76, a topological polar surface area (TPSA) of 35.25 Ų, two hydrogen-bond acceptors, and one hydrogen-bond donor . It is catalogued in the EPA DSSTox database under DTXSID60700635 and registered in PubChem [1]. Commercially, it is supplied primarily as the hydrochloride salt (CAS 883533-22-0, also referenced as 1211479-13-8) at ≥95% purity by vendors including ChemBridge, Fluorochem, Leyan, AKSci, and Bidepharm, with typical storage at 2–8°C under inert atmosphere [2]. The compound is classified as a specialty ether-amine building block intended for research-scale organic synthesis and medicinal chemistry scaffold derivatization, not for direct human or veterinary use .

Why 2-Propoxypropan-1-amine Cannot Be Casually Replaced by Its 3-Propoxy Isomer or Shorter-Chain Alkoxy Analogs


Within the C₄–C₆ alkoxypropan-1-amine chemical space, substitution of 2-propoxypropan-1-amine with the positional isomer 3-propoxypropan-1-amine (CAS 16728-59-9) or with the shorter-chain homolog 2-ethoxypropan-1-amine (CAS 88183-49-7) introduces quantifiable shifts in lipophilicity, boiling point, and conformational flexibility that directly affect partitioning behavior, distillation parameters, and steric accessibility of the amine group during derivatization. The branched 2-propoxy scaffold possesses a chiral center absent in the linear 3-substituted isomer, enabling enantioselective synthesis applications that the achiral comparator cannot support [1]. Furthermore, the propoxy chain length provides a computed LogP of approximately 0.76, which is intermediate between the more hydrophilic 2-methoxy analog (LogP ≈ −0.26) and the more lipophilic 3-propoxy isomer (LogP ≈ 0.63–1.46, depending on computation method), offering a distinct partitioning profile relevant to both reaction medium selection and downstream biological partitioning if the compound is incorporated into a pharmacophore . These differences are not cosmetic — they are consequential for reproducible synthetic outcomes and physicochemical property tuning.

Quantitative Differentiation Evidence for 2-Propoxypropan-1-amine Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: 2-Propoxypropan-1-amine Occupies a Distinct Intermediate LogP Window Versus Methoxy, Ethoxy, and 3-Propoxy Analogs

The computed LogP of 2-propoxypropan-1-amine (0.7602) is approximately 0.31 log units lower than that of 2-ethoxypropan-1-amine (LogP 1.0704) and approximately 1.02 log units higher than that of 2-methoxypropan-1-amine (LogP −0.2559), establishing a clear alkoxy chain-length-dependent lipophilicity gradient [1]. Compared with its positional isomer 3-propoxypropan-1-amine, the 2-substituted compound exhibits a lower LogP (0.76 vs. 1.46 by one estimation method, or 0.76 vs. 0.63 by ACD/Labs calculation), reflecting the impact of branching at the ether attachment point on overall polarity [2]. This difference of approximately 0.3–0.7 log units between the 2-propoxy and 3-propoxy isomers is meaningful for applications where octanol-water partitioning influences reaction selectivity, extraction efficiency, or biological membrane permeability of derived compounds.

Lipophilicity Partition coefficient Drug-likeness

Boiling Point Differentiation: 2-Propoxypropan-1-amine (HCl Salt) Boils at ~151.5°C, Providing a ~24°C Window Above 2-Ethoxypropan-1-amine and Below 3-Propoxypropan-1-amine

The computed boiling point of 2-propoxypropan-1-amine hydrochloride is 151.5 ± 13.0°C at 760 mmHg, compared with 126.9°C for 2-ethoxypropan-1-amine and 166.3°C (computed) or 152°C (experimental, TCI) for 3-propoxypropan-1-amine . The free base of 2-propoxypropan-1-amine is reported to boil at 30°C at reduced pressure (0.03 mmHg), consistent with its relatively low molecular weight and the volatility-enhancing effect of the branched ether motif . The ~24°C boiling point elevation relative to the ethoxy analog reflects the additional methylene group in the alkoxy chain, while the ~15°C depression relative to the linear 3-propoxy isomer (by computed values) is attributable to the branching-induced reduction in molecular surface area and diminished intermolecular van der Waals contacts.

Boiling point Distillation Thermal stability

Conformational Flexibility and Steric Differentiation: 2-Propoxypropan-1-amine Has 4 Rotatable Bonds Versus 5 for 3-Propoxypropan-1-amine, with a Chiral Center Unique to the 2-Substituted Scaffold

2-Propoxypropan-1-amine possesses 4 freely rotatable bonds (computed), compared with 5 rotatable bonds for the linear positional isomer 3-propoxypropan-1-amine . This one-bond reduction in conformational自由度 (degrees of freedom) arises because the ether oxygen in the 2-substituted compound is attached directly to the branched C2 carbon rather than to the terminal C3, effectively constraining one torsional degree of freedom. Additionally, the C2 carbon of 2-propoxypropan-1-amine is a stereogenic center, rendering the molecule chiral — a structural feature entirely absent in 3-propoxypropan-1-amine, which has no chiral center . The combination of reduced rotatable bond count and the presence of a chiral center means that 2-propoxypropan-1-amine can serve as an enantiomerically resolved building block for stereoselective synthesis, whereas 3-propoxypropan-1-amine cannot.

Conformational analysis Rotatable bonds Chiral building block

Ether Oxygen Effect on Hydrophilicity: One Oxygen Atom in the Alkoxypropylamine Scaffold Reduces Effective Hydrophobicity by the Equivalent of 3–4 Methylene Units — A Class-Level Property Applicable to 2-Propoxypropan-1-amine

A foundational study on 3-alkoxypropylamine-derived nonionic surfactants demonstrated that the incorporation of one ether oxygen atom into the hydrocarbon chain of an alkylamine increases hydrophilicity to an extent equivalent to shortening the alkyl chain by approximately 3 to 4 carbon atoms, as confirmed by surface tension, wetting, foam height, and solubilization measurements [1]. While this study was conducted on 3-alkoxypropylamine ethoxylates, the underlying principle — that the ether oxygen acts as a hydrophilicity-enhancing element — is transferable to the 2-alkoxypropan-1-amine scaffold. Applied to 2-propoxypropan-1-amine (total of 6 heavy non-hydrogen atoms excluding nitrogen: 3 carbons + 1 oxygen in the propoxy chain, plus the C3 backbone), the molecule is expected to exhibit aqueous solubility and hydrogen-bonding capacity more characteristic of a smaller alkylamine lacking the ether oxygen, making it a more water-compatible building block than a purely aliphatic amine of comparable carbon count.

Ether-amine Hydrophilicity Surfactant design

Propoxylation Enhances Corrosion Inhibition Efficiency: Class-Level Evidence That Propoxy-Functionalized Amines Outperform Non-Propoxylated Parent Amines by 13–25 Percentage Points

In an electrochemical study of amine derivatives as corrosion inhibitors for carbon steel in acidic media, the propoxylated derivative of a parent amine achieved a corrosion inhibition efficiency of 78.9%, compared with 65.5% for the non-propoxylated parent — a 13.4 percentage-point improvement [1]. For a second amine scaffold, the propoxylated derivative reached 91% inhibition efficiency. While these specific data are from propoxylated alkylphenol amine systems rather than 2-propoxypropan-1-amine itself, the class-level finding establishes that introduction of a propoxy moiety onto an amine scaffold can substantially enhance corrosion inhibition performance. This principle is reinforced by patent literature describing aminoethers and propoxylated alkylphenol amines as effective corrosion inhibitors in boiler systems and oilfield applications [2].

Corrosion inhibition Propoxylation Structure-activity relationship

Commercial Availability Landscape: 2-Propoxypropan-1-amine Has a Narrower but Multi-Vendor Supply Base Compared With the More Commoditized 3-Propoxy Isomer

2-Propoxypropan-1-amine is currently stocked by at least five independent vendors — ChemBridge, Fluorochem (via CymitQuimica), Leyan, AKSci, and Bidepharm — with a standard purity specification of ≥95% . In contrast, its positional isomer 3-propoxypropan-1-amine (CAS 16728-59-9) is available from a broader array of suppliers including TCI America, Sigma-Aldrich (MilliporeSigma), Fisher Scientific, and numerous Chinese manufacturers, reflecting a more mature and commoditized supply chain . The narrower but diversified supply base for 2-propoxypropan-1-amine means that while prices may be higher and lead times longer than for the 3-isomer, the compound is not single-sourced, reducing procurement risk for research programs that specifically require the branched 2-propoxy scaffold. For the hydrochloride salt form (CAS 883533-22-0 / 1211479-13-8), suppliers include AKSci (95% purity, long-term storage in cool, dry place) and Beyotime (95% purity) .

Commercial availability Supply chain Procurement

Recommended Application Scenarios for 2-Propoxypropan-1-amine Based on Quantitative Differentiation Evidence


Enantioselective Building Block for Medicinal Chemistry: Exploiting the C2 Chiral Center for Stereochemically Defined SAR Exploration

The stereogenic center at C2 of 2-propoxypropan-1-amine, absent in the achiral 3-propoxy isomer, makes this compound uniquely suited as a starting material for the synthesis of enantiomerically enriched or resolved pharmacophore scaffolds. Researchers developing chiral β-blocker analogs, selective serotonin reuptake inhibitors, or other aryloxypropanolamine-derived drug candidates can leverage the pre-existing chiral center to access both enantiomers through classical resolution or chiral chromatography, enabling systematic exploration of stereochemistry-activity relationships [1]. The computed LogP of 0.76 places derived compounds in a favorable lipophilicity range for oral bioavailability, while the ether oxygen contributes hydrogen-bond acceptor capacity beneficial for target engagement.

Corrosion Inhibitor Formulation Research: Leveraging Class-Level Evidence That Propoxy-Functionalized Amines Enhance Inhibition Efficiency

Based on class-level evidence that propoxylation of amine scaffolds improves corrosion inhibition efficiency by 13–25 percentage points over non-propoxylated parent amines on carbon steel in acidic media, 2-propoxypropan-1-amine is a rational candidate for structure-activity relationship studies in corrosion inhibitor development [2]. Its branched architecture and intermediate boiling point (~151.5°C for the HCl salt) offer distinct physicochemical handling properties compared with linear 3-alkoxypropylamines already explored in patent literature for boiler system and oilfield corrosion inhibition applications.

Specialty Ether-Amine Surfactant Intermediate: Tuning Hydrophilic-Lipophilic Balance (HLB) Through the Branched 2-Propoxy Motif

The class-level finding that one ether oxygen in an alkoxypropylamine scaffold reduces effective hydrophobicity by the equivalent of 3–4 methylene units supports the use of 2-propoxypropan-1-amine as a precursor for nonionic or cationic surfactants with fine-tuned HLB values [3]. The branched 2-substitution pattern, with 4 rotatable bonds versus 5 for the linear 3-isomer, may confer subtly different micellization behavior and packing geometry at interfaces — properties worth investigating for applications in agrochemical adjuvants, antistatic agents for plastics, or textile auxiliaries where precise control over surfactant aggregation is desired.

Computational Chemistry and QSAR Model Training: A Data-Rich but Experimentally Under-Characterized Scaffold for Predictive Model Validation

2-Propoxypropan-1-amine presents an opportunity for computational chemistry groups seeking to validate in silico prediction tools (logP, pKa, boiling point, ADME parameters) against experimental data. The compound has multiple computed property entries across databases (LogP 0.7602 from Leyan; boiling point, density, and vapor pressure from chem960.com; DSSTox registration via EPA) but limited published experimental characterization, making it a valuable candidate for 'blind' prospective validation studies where computational predictions can be benchmarked against newly generated experimental measurements [4]. Its structural relationship to the more thoroughly studied 3-propoxy isomer provides a built-in comparator for assessing the accuracy of property prediction algorithms on branched versus linear ether-amine scaffolds.

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